molecular formula C20H34O B1254679 Nezukol

Nezukol

Cat. No. B1254679
M. Wt: 290.5 g/mol
InChI Key: IYDAPILQPCDHTO-HHUCQEJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nezukol is an isopimarane diterpenoid that is isopimarane in which the ethyl subtituent at position 13 has undergone formal dehydrogenation to the corresponding vinyl group, and in which the hydrogen at position 8 has been replaced by a hydroxy group. It has been found in the leaves of several plants, including Cryptomeria japonica and Isodon rubescens. It has a role as a plant metabolite, a volatile oil component and an antioxidant. It is an isopimarane diterpenoid, a carbotricyclic compound, a tertiary alcohol and an olefinic compound.

Scientific Research Applications

Alzheimer's Disease Therapy

Nezukol has been identified as a compound with potential therapeutic applications in Alzheimer's Disease (AD). A study by Murata et al. (2018) revealed that nezukol, along with other compounds, exhibited anti-acetylcholinesterase and anti-butyrylcholinesterase activities. These activities are crucial in AD therapy, as they can potentially counteract the cholinergic deficits observed in the disease.

Biosynthesis in Medicinal Plants

Nezukol's biosynthesis in medicinal plants has been a subject of research, highlighting its significance in the natural product sector. Pelot et al. (2017) conducted a study on the biosynthesis of nezukol in Isodon rubescens, a medicinal plant. The study provided insights into the enzymatic pathways leading to the formation of nezukol, enhancing our understanding of its production in nature and its potential pharmaceutical applications.

Diterpene Synthase in Medicinal Herbs

In a study by Yang et al. (2021), the focus was on the diverse diterpene synthase family in the medicinal herb Isodon lophanthoides var. Gerardiana. This study uncovered that nezukol synthesis is part of the bioactive abietane-type diterpenoid biosynthesis, demonstrating the compound's role in the medicinal properties of this herb.

properties

Product Name

Nezukol

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol

InChI

InChI=1S/C20H34O/c1-6-18(4)12-8-16-19(5)11-7-10-17(2,3)15(19)9-13-20(16,21)14-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19-,20+/m0/s1

InChI Key

IYDAPILQPCDHTO-HHUCQEJWSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(C1)O)(C)C)C)C=C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(C3)(C)C=C)O)C)C

synonyms

nezukol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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